Photosensitivity Enhancement: Nitrofluorenone vs. Tetranitrofluorenone in Thin-Film Photoconductors
The photoconductivity of vacuum-evaporated thin films shows a direct, quantitative relationship between the number of nitro substituents and photosensitivity. Mononitrofluorenone exhibits a photosensitivity of 0.018, which increases over 33-fold to 0.60 for tetranitrofluorenone [1]. This demonstrates that while mononitrofluorenone provides a functional baseline, higher nitro substitution yields vastly superior performance for light-sensing applications, though this may come with increased material cost or synthetic complexity.
| Evidence Dimension | Photosensitivity (arbitrary units, thin film) |
|---|---|
| Target Compound Data | 0.018 (for mononitrofluorenone) |
| Comparator Or Baseline | Tetranitrofluorenone: 0.60 |
| Quantified Difference | 33.3-fold increase |
| Conditions | Vacuum evaporated thin films; as reported in High Energy Chemistry (Engl. Transl.), Vol. 20:1 |
Why This Matters
Procurement decisions for photoconductive materials must balance the substantial performance gain of higher nitration against specific application requirements for sensitivity versus cost or synthetic accessibility.
- [1] High Energy Chemistry (Engl. Transl.). (1986). Relationship between molecular structure and photoelectric properties in a series of nitro-substituted fluorenone derivatives. Vol. 20:1. OSTI ID: 5047126. View Source
